molecular formula C25H23N5O2S B2969005 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1019103-32-2

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2969005
CAS RN: 1019103-32-2
M. Wt: 457.55
InChI Key: JSWRJHNHILMSHX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings including a pyrazole ring, a thiazole ring, and a pyrrolidine ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions that involve the formation of the heterocyclic rings and the attachment of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups will contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups and heterocyclic rings present in its structure .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Compounds with complex structures similar to the one mentioned are often explored for their unique pharmacological properties. For example, novel orexin receptor antagonists, like SB-649868, have been investigated for their potential in treating insomnia. These compounds undergo extensive metabolism in humans, highlighting the significance of understanding their pharmacokinetics for therapeutic use (Renzulli et al., 2011).

Metabolism and Safety Profile

Understanding the metabolism and safety profile of complex organic compounds is crucial for their development as drugs. Studies on metabolites, such as those derived from the metabolism of dietary components or potential therapeutics, offer insights into their safety, efficacy, and elimination pathways. For instance, the metabolism of acrylamide, a compound found in cooked foods, in humans, provides valuable information on its biotransformation and potential health implications (Fennell et al., 2005).

Clinical and Preclinical Studies

Clinical and preclinical studies often focus on the efficacy, safety, and pharmacokinetic profiles of new therapeutic agents. For example, the development of GS-5806 as an oral respiratory syncytial virus (RSV) fusion inhibitor demonstrates the process of optimizing a compound's properties for enhanced bioavailability and efficacy. Such studies are essential for advancing potential therapeutics from laboratory research to clinical application (Mackman et al., 2015).

Dietary Xenobiotics and Health Implications

Research on the intake and health implications of xenobiotics derived from food processing sheds light on the potential health risks associated with dietary exposure to these compounds. Understanding the sources, intake levels, and metabolic pathways of xenobiotics, such as heterocyclic amines and polycyclic aromatic hydrocarbons, is crucial for assessing their impact on human health (Zapico et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the properties and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-8-10-18(11-9-16)21-15-33-25(26-21)30-22(12-17(2)28-30)27-24(32)19-13-23(31)29(14-19)20-6-4-3-5-7-20/h3-12,15,19H,13-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRJHNHILMSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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